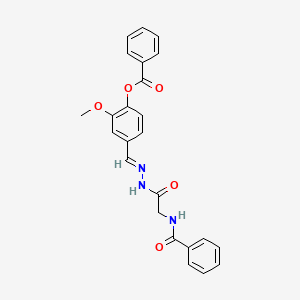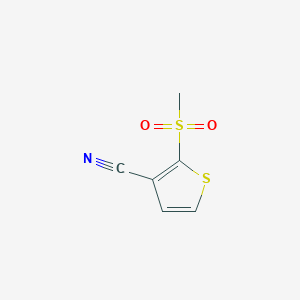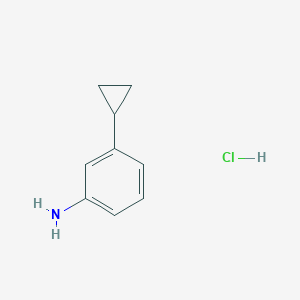![molecular formula C14H11N5O4S B2520199 N-(benzo[d][1,3]dioxol-5-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 877629-97-5](/img/no-structure.png)
N-(benzo[d][1,3]dioxol-5-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(benzo[d][1,3]dioxol-5-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C14H11N5O4S and its molecular weight is 345.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Synthesis
This compound plays a crucial role in the synthesis of polyfunctionally substituted heterocycles, including pyrimidines, pyrazolo, chromeno, and tetrahydrobenzo[b]thiophene derivatives. These synthesized compounds exhibit various reactivities towards electrophilic and nucleophilic reagents, providing a pathway for creating new molecules with potential biological activities (Elian, Abdelhafiz, & abdelreheim, 2014).
Antitumor Activity
Research has demonstrated the synthesis of analogs related to this compound, showing in vitro cell growth inhibitory activity. This opens up possibilities for developing new antitumor agents based on the structural framework of N-(benzo[d][1,3]dioxol-5-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide (Taylor & Patel, 1992).
Insecticidal and Antimicrobial Applications
Some derivatives synthesized from related compounds have been evaluated for insecticidal and antimicrobial activities, providing a foundation for the development of new pesticides and antimicrobial agents (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Antiproliferative Activity and Molecular Docking
The creation of thiazole/benzothiazole fused pyranopyrimidine derivatives from similar compounds has shown selective cytotoxicity to cancer cells compared to normal cells. These findings are significant for the development of targeted cancer therapies. Molecular docking studies have further elucidated the potential mechanisms of action, revealing how these compounds interact with biological targets (Nagaraju, Reddy, Padmaja, & Ugale, 2020).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-(benzo[d][1,3]dioxol-5-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-(4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thioacetic acid, which is then coupled with 5-bromo-2-hydroxybenzaldehyde to form the second intermediate, 2-(5-bromo-2-hydroxybenzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-ylthioacetic acid. This intermediate is then coupled with N-(2-aminoethyl)acetamide to form the final product.", "Starting Materials": [ "2-mercaptoacetic acid", "4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine", "5-bromo-2-hydroxybenzaldehyde", "N-(2-aminoethyl)acetamide", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Ethanol", "Diethyl ether", "Chloroform" ], "Reaction": [ "Step 1: Synthesis of 2-(4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thioacetic acid", "a. Dissolve 4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine (1.0 g) and 2-mercaptoacetic acid (1.2 g) in ethanol (20 mL).", "b. Add sodium hydroxide (0.5 g) and heat the mixture at reflux for 4 hours.", "c. Cool the mixture and acidify with hydrochloric acid.", "d. Extract the product with chloroform and dry over sodium sulfate.", "e. Concentrate the solution to obtain 2-(4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thioacetic acid as a yellow solid.", "Step 2: Synthesis of 2-(5-bromo-2-hydroxybenzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-ylthioacetic acid", "a. Dissolve 2-(4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thioacetic acid (0.5 g) and 5-bromo-2-hydroxybenzaldehyde (0.7 g) in ethanol (20 mL).", "b. Add sodium bicarbonate (0.5 g) and heat the mixture at reflux for 4 hours.", "c. Cool the mixture and acidify with hydrochloric acid.", "d. Extract the product with chloroform and dry over sodium sulfate.", "e. Concentrate the solution to obtain 2-(5-bromo-2-hydroxybenzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-ylthioacetic acid as a yellow solid.", "Step 3: Synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide", "a. Dissolve 2-(5-bromo-2-hydroxybenzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-ylthioacetic acid (0.5 g) and N-(2-aminoethyl)acetamide (0.6 g) in ethanol (20 mL).", "b. Add sodium bicarbonate (0.5 g) and heat the mixture at reflux for 4 hours.", "c. Cool the mixture and acidify with hydrochloric acid.", "d. Extract the product with chloroform and dry over sodium sulfate.", "e. Concentrate the solution to obtain N-(benzo[d][1,3]dioxol-5-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide as a yellow solid." ] } | |
CAS RN |
877629-97-5 |
Molecular Formula |
C14H11N5O4S |
Molecular Weight |
345.33 |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C14H11N5O4S/c20-11(16-7-1-2-9-10(3-7)23-6-22-9)5-24-14-17-12-8(4-15-19-12)13(21)18-14/h1-4H,5-6H2,(H,16,20)(H2,15,17,18,19,21) |
InChI Key |
QIVJZXRZWUQTSO-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC4=C(C=NN4)C(=O)N3 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-fluorophenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2520118.png)

![3-(1-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2520121.png)
![(Z)-2-cyano-N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-3-(3-methoxyphenyl)prop-2-enamide](/img/structure/B2520122.png)
![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2520125.png)

![N-(3,4-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2520127.png)


![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2520131.png)
![N1-(2-chlorobenzyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2520133.png)

